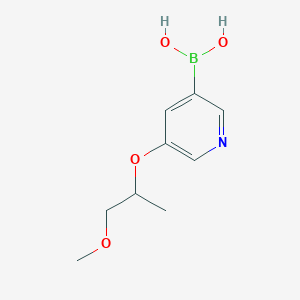
(5-((1-Methoxypropan-2-yl)oxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxypropan-2-yloxy group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid precursor. One common method is the borylation of a halogenated pyridine using a palladium catalyst in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce various alcohols or hydrocarbons .
科学的研究の応用
Chemistry: In chemistry, [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: Boronic acids are known to inhibit certain enzymes, making them useful in medicinal chemistry .
Medicine: In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes .
Industry: Industrially, [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid is used in the production of advanced materials and polymers. Its ability to form stable bonds with other molecules makes it valuable in material science .
作用機序
The mechanism of action of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases and other enzymes involved in disease pathways .
類似化合物との比較
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and methoxypropan-2-yloxy group.
Pinacol Boronic Esters: These compounds have a pinacol group instead of the methoxypropan-2-yloxy group.
Alkyl Boronic Acids: These compounds have alkyl groups attached to the boronic acid instead of the pyridine ring.
Uniqueness: The uniqueness of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the pyridine ring enhances its ability to participate in various chemical reactions, while the methoxypropan-2-yloxy group provides additional functionalization possibilities .
特性
分子式 |
C9H14BNO4 |
|---|---|
分子量 |
211.03 g/mol |
IUPAC名 |
[5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4/c1-7(6-14-2)15-9-3-8(10(12)13)4-11-5-9/h3-5,7,12-13H,6H2,1-2H3 |
InChIキー |
JCQOVLXVOPVQAO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)OC(C)COC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


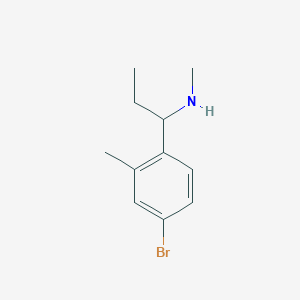
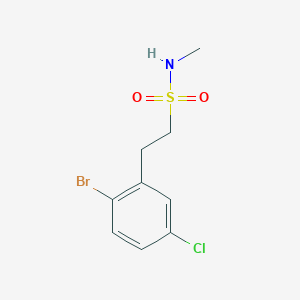

![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)
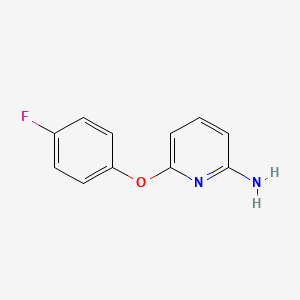


![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
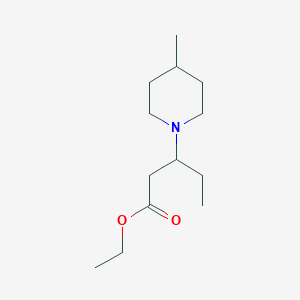
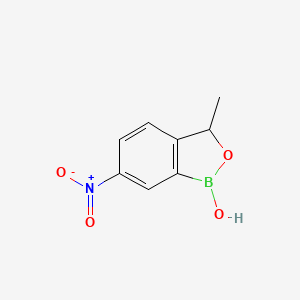
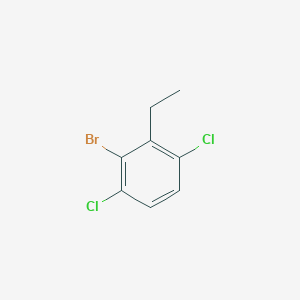
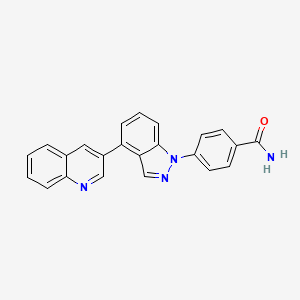
![1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)
